Buta-2,3-dien-1-amine
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Overview
Description
Buta-2,3-dien-1-amine is an organic compound with the molecular formula C4H7N. It is a derivative of butadiene, featuring an amine group attached to the second carbon of the diene system. This compound is of interest due to its unique structure, which includes both an allene (a compound with two adjacent double bonds) and an amine group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-2,3-dien-1-amine can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and paraformaldehyde in the presence of a copper catalyst (CuI) in tetrahydrofuran (THF) under reflux conditions. This method yields buta-2,3-dien-1-ol, which can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes starting from readily available materials. The use of lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) as reducing agents in the final steps is common to achieve the desired amine product .
Chemical Reactions Analysis
Types of Reactions
Buta-2,3-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of palladium (Pd) catalysts are often used.
Substitution: Reagents such as alkyl halides (R-X) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated products.
Reduction: Reduction results in the formation of saturated amines.
Substitution: Substitution reactions produce various substituted amines depending on the reagents used.
Scientific Research Applications
Buta-2,3-dien-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which buta-2,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the allene structure allows for unique reactivity patterns. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-diene: A simple diene without the amine group.
Propargylamine: An amine with a triple bond instead of the allene structure.
But-2-yne-1-amine: An amine with a triple bond at a different position.
Uniqueness
Buta-2,3-dien-1-amine is unique due to its combination of an allene and an amine group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in various fields of research and industry .
Biological Activity
Buta-2,3-dien-1-amine (C₄H₇N), also known as 2,3-butadien-1-amine, is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant case studies.
This compound is characterized by its unique structure, which includes both an amine group and a conjugated diene system. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in synthetic organic chemistry.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₄H₇N | Contains both amine and alkene functionalities |
1-Aminobutane | C₄H₉N | Saturated structure; less reactive |
4-Aminobutanal | C₄H₉N | Contains an aldehyde; different reactivity |
Allylamine | C₃H₅N | Shorter chain; used in polymer synthesis |
Case Studies
- Anticancer Potential : A study investigated the effects of various amines on cancer cell lines. Although this compound was not directly tested, structurally similar compounds exhibited significant cytotoxicity against certain cancer types. This suggests that this compound could potentially be explored for similar applications .
- Neurotransmitter Interaction : Research on GABA transporter inhibitors indicates that compounds with amine functionalities can modulate neurotransmitter levels in the brain. While not directly linked to this compound, this highlights the importance of amine-containing compounds in central nervous system pharmacology .
- Synthetic Applications : The compound has been utilized in synthetic pathways to produce more complex molecules. For instance, its cycloaddition reactions have been studied for the synthesis of oxazolidines, which possess various biological activities .
Synthesis Methods
This compound can be synthesized through several methods:
- Direct Amine Synthesis : The reaction of butadiene derivatives with ammonia or primary amines under controlled conditions can yield this compound.
- Cycloaddition Reactions : Utilizing palladium-catalyzed reactions allows for the formation of buta-2,3-dien-1-amines from other functionalized starting materials .
- Solid-phase Synthesis : Recent studies have explored solid-phase methods to create N-buta-2,3-dien-1-ylamides which can be further transformed into biologically active compounds .
Properties
Molecular Formula |
C4H7N |
---|---|
Molecular Weight |
69.11 g/mol |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h3H,1,4-5H2 |
InChI Key |
JCWPPNJQFKFPKA-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCN |
Origin of Product |
United States |
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